molecular formula C14H16O B8471410 4-(naphthalen-2-yl)butan-2-ol

4-(naphthalen-2-yl)butan-2-ol

Cat. No.: B8471410
M. Wt: 200.28 g/mol
InChI Key: HXENTOVJGYHGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(naphthalen-2-yl)butan-2-ol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound consists of a naphthalene ring system substituted with a 3-hydroxybutyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-chlorobutanol in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a 3-hydroxybutyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(naphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The naphthalene ring system can interact with aromatic amino acids in proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-naphthalen-2-ylbutan-2-ol

InChI

InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3

InChI Key

HXENTOVJGYHGGG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 99 g (0.5 mole) of the compound (XLVII-1) was suspended in 1000 ml of ethanol, 9.5 g (0.25 mole) of sodium borohydride was added thereto, and the resulting mixture was stirred at room temperature for 5 hours. After completion of the reaction 1500 ml of toluene and 500 ml of water were added thereto to effect extraction, and the organic layer was separated. The organic layer was washed with water and then concentrated to obtain 100 g of 2-(3-hydroxybutyl)naphthalene (XII-2) (yield: 100%) as a pale yellow solid.
[Compound]
Name
compound
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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